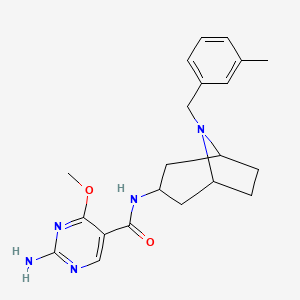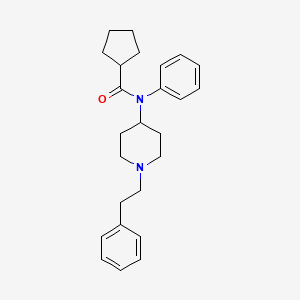![molecular formula C50H64N8O14 B12765619 (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole CAS No. 95894-16-9](/img/structure/B12765619.png)
(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole is a complex organic compound that features a combination of multiple functional groups, including a benzimidazole core, a diazepane ring, and an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with the benzimidazole core.
Attachment of the Alkyne Group: The alkyne group can be introduced through Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the alkyne group.
Reduction: Reduction reactions can target the diazepane ring and the alkyne group, converting them to more saturated forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole core and the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the diazepane ring can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to the presence of the diazepane ring.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated system of the benzimidazole core and the alkyne group.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids and proteins, while the diazepane ring can modulate neurotransmitter receptors. The alkyne group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Ethopabate: Contains a benzimidazole core but lacks the diazepane ring and alkyne group.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the diazepane ring and the alkyne group distinguishes it from simpler benzimidazole derivatives, providing additional sites for chemical modification and biological interaction.
Propiedades
Número CAS |
95894-16-9 |
|---|---|
Fórmula molecular |
C50H64N8O14 |
Peso molecular |
1001.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole |
InChI |
InChI=1S/2C19H26N4O.3C4H4O4/c2*1-3-14-24-15-13-23-18-8-5-4-7-17(18)20-19(23)16-22-10-6-9-21(2)11-12-22;3*5-3(6)1-2-4(7)8/h2*1,4-5,7-8H,6,9-16H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
Clave InChI |
RWHVEXYYFXAURP-VQYXCCSOSA-N |
SMILES isomérico |
CN1CCN(CCC1)CC2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CCC1)CC2=NC3=CC=CC=C3N2CCOCC#C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC#C.CN1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC#C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















